molecular formula C9H11F3N4O2 B3135130 2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate CAS No. 400086-56-8

2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate

Cat. No. B3135130
CAS RN: 400086-56-8
M. Wt: 264.2 g/mol
InChI Key: DKONJEJGQIUVHH-UHFFFAOYSA-N
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Description

The compound “2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry with the formula -CF3. The N,N-dimethylcarbamate group is a carbamate ester derived from dimethylamine and carbamic acid .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known for its high electronegativity, which could make the compound susceptible to nucleophilic attack. The N,N-dimethylcarbamate group could potentially undergo hydrolysis, releasing dimethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Structural Analysis and Properties

Pirimicarb Structure Analysis : The compound Pirimicarb, chemically similar to "2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate", has been structurally analyzed. The study revealed the spatial orientation of the molecule, highlighting the almost planar arrangement of the pyrimidine ring and dimethylamino group, and the significant dihedral angle with the dimethylcarbamate group. This structural arrangement contributes to the molecular stability through intermolecular hydrogen bonding, critical in understanding the compound's behavior in various applications (Yang et al., 2010).

Chemical Reactions and Transformations

NF-kappaB and AP-1 Inhibition : A study focused on improving the bioavailability of transcription inhibitors targeting NF-kappaB and AP-1 revealed the significance of the pyrimidine portion of the compound. Substitutions at specific positions on the pyrimidine ring were found to influence activity and permeability, shedding light on the structural-activity relationship crucial for therapeutic applications (Palanki et al., 2000).

Barbituric Acid Derivatives Synthesis : The synthesis and characterization of barbituric acid derivatives involving a similar compound indicated significant antibacterial properties. This application is particularly noteworthy in the development of new antimicrobial agents (Shukla et al., 2019).

Copper(II) Trifluoromethanesulfonate Catalysis : The use of N,N-dimethylcarbamoyl(trimethyl)silane and copper(II) trifluoromethanesulfonate in a catalytic process results in the formation of N,N-dimethyl-α-(N-methylamino)amides, indicating the compound's potential in synthetic organic chemistry (Cunico et al., 2005).

Molecular Interactions and Crystallography

Crystal Structure Analysis : The structural analysis of isostructural compounds, including a pyrimidine derivative, provided insight into molecular polarization and interactions, which are fundamental in understanding the compound's properties and potential applications (Trilleras et al., 2009).

Mechanism of Action

Without specific context (such as the compound being part of a pharmaceutical drug or a catalyst in a chemical reaction), it’s difficult to provide a detailed mechanism of action .

properties

IUPAC Name

[2-(methylamino)-6-(trifluoromethyl)pyrimidin-4-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4O2/c1-13-7-14-5(9(10,11)12)4-6(15-7)18-8(17)16(2)3/h4H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKONJEJGQIUVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=N1)OC(=O)N(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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